molecular formula C18H16N4O2 B6498198 1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 941905-52-8

1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

カタログ番号: B6498198
CAS番号: 941905-52-8
分子量: 320.3 g/mol
InChIキー: SQZCQOLEMKWIBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(Furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a heterocyclic compound featuring a pyrazoline core substituted with a quinoxaline moiety at position 5, a furan group at position 3, and a propanone side chain at position 1. This compound belongs to the class of N-substituted pyrazolines, synthesized via the condensation of chalcone derivatives with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . The quinoxaline and furan substituents confer unique electronic and steric properties, making it a candidate for applications in corrosion inhibition and materials science .

特性

IUPAC Name

1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-2-18(23)22-16(11-15(21-22)17-4-3-9-24-17)12-5-6-13-14(10-12)20-8-7-19-13/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCQOLEMKWIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[3-(Furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C18H16N4O2
  • Molecular Weight : 320.3 g/mol

Pharmacological Properties

Research indicates that compounds containing pyrazole and quinoxaline moieties exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The pyrazole nucleus has been extensively studied for its therapeutic potential.

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have shown promising results in inhibiting inflammatory mediators such as TNF-α and IL-6. For instance, compounds similar to 1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity :
    • Several studies have reported that pyrazole derivatives possess significant antibacterial properties against various strains of bacteria including E. coli and S. aureus. Notably, modifications in the structure enhance their efficacy against resistant strains .
  • Anticancer Potential :
    • The compound's structural components facilitate interactions with cellular targets involved in cancer progression. Research has indicated that similar pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

The biological activities of 1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one are attributed to several mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway.
  • Interaction with Receptors : These compounds may modulate signaling pathways by interacting with specific receptors involved in inflammation and cell proliferation.

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized various pyrazole derivatives and tested their anti-inflammatory effects using carrageenan-induced edema models. The results indicated that certain derivatives exhibited comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Efficacy

Burguete et al. explored the antimicrobial potential of novel pyrazole derivatives against multiple bacterial strains. Their findings demonstrated that specific compounds showed significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting the importance of structural modifications for enhancing antimicrobial activity .

Comparative Table of Biological Activities

Activity TypeCompound TypeEfficacy LevelReference
Anti-inflammatoryPyrazole derivativesUp to 85% inhibition
AntimicrobialPyrazole-based compoundsEffective against multiple strains
AnticancerQuinoxaline-pyrazole hybridsInduces apoptosis

類似化合物との比較

The compound is structurally and functionally compared to analogues with variations in substituents, core heterocycles, and side chains. Key comparisons are summarized below:

Structural and Electronic Comparisons
Compound Name Substituents (Position 3/5) Side Chain (Position 1) Dihedral Angle (°) Key Properties
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4, ) 4-Fluorophenyl/Phenyl Propanone 10.53 (A), 9.78 (B) Reduced planarity due to bulky propanone; higher steric hindrance
1-[3-(3-Methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (Mt-3-PQPP) 3-Methoxyphenyl/Quinoxaline Propanone N/A Enhanced corrosion inhibition (90.5% efficiency in 1 M HCl)
1-[3-Phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (PQDPP) Phenyl/Quinoxaline Propanone N/A 93.65% inhibition efficiency in 1 M HCl; superior to butanone analogues
1-[5-(Furan-2-yl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (ME-2, ) 4-Fluorophenyl/Furan Acetyl N/A Lower molecular weight (356.39 g/mol) vs. propanone derivatives

Key Findings :

  • Substituent Effects: The quinoxaline group enhances electron-withdrawing capacity, improving adsorption on metal surfaces in corrosion inhibition . Furan and fluorophenyl substituents increase polarity, as evidenced by TLC Rf values (e.g., ME-2: Rf = 0.38 vs. ME-1: Rf = 0.45) .
  • Side Chain Influence: Propanone derivatives (e.g., PQDPP) exhibit higher inhibition efficiencies (93.65%) compared to acetyl (ME-2) or butanone (PQDPB: 90.50%) analogues due to optimized hydrophobic interactions .
Functional Performance in Corrosion Inhibition
Compound Name Inhibition Efficiency (%) Test Conditions Computational Insights
PQDPP (Target Analog) 93.65 1 M HCl, mild steel Strong adsorption via quinoxaline’s N-atoms; furan enhances electron density donation
Cl-4-PQPP 86.80 1 M HCl, mild steel Chlorophenyl group reduces electron density, lowering adsorption capacity
PQDPB 90.50 1 M HCl, mild steel Butanone side chain increases hydrophobicity but reduces steric compatibility

Mechanistic Insights :

  • Quinoxaline’s aromatic N-atoms facilitate chemisorption on metal surfaces, while furan’s oxygen contributes to electron donation, forming protective layers .
  • Molecular dynamics simulations (e.g., using Multiwfn, ) confirm that propanone derivatives exhibit lower adsorption energies (-45 kcal/mol) compared to acetyl analogues (-38 kcal/mol), favoring stronger metal-inhibitor interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。